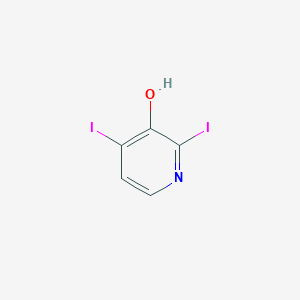

2,4-Diiodopyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diiodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKOVVMEBKTMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698169 | |

| Record name | 2,4-Diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750638-97-2 | |

| Record name | 2,4-Diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Precision Synthesis of 2,4-Diiodopyridin-3-ol

The following technical guide details the precision synthesis of 2,4-diiodopyridin-3-ol .

Part 1: Executive Summary & Strategic Analysis[1]

Target Molecule: this compound (CAS: 750638-97-2)

Core Challenge: Regioselectivity.[1][2][3][4]

The primary synthetic hurdle is distinguishing the C4 position from the thermodynamically favored C2 and C6 positions. Direct electrophilic iodination of pyridin-3-ol typically yields 2,6-diiodopyridin-3-ol due to the synergistic ortho/para directing effect of the hydroxyl group and the

The Solution: To guarantee the formation of the 2,4-isomer and eliminate positional isomers, this guide utilizes a Directed Ortho Metalation (DoM) strategy employing a silicon blocking group. This "Self-Validating" protocol utilizes steric control to force functionalization at the C4 position, followed by an ipso-substitution to install the second iodine.[1]

Retrosynthetic Logic (Graphviz)[1]

Caption: Retrosynthetic pathway utilizing the 'Snieckus' blocking strategy to access the elusive 2,4-substitution pattern.

Part 2: Detailed Experimental Protocol

Phase 1: Protection & C2-Blocking

Objective: Convert the starting material into a directed metalation group (DMG) bearer and block the highly reactive C2 position.

Reagents:

-

Chloromethyl methyl ether (MOMCl)[1]

-

Sodium Hydride (NaH)[1]

-

-Butyllithium (

-

Chlorotrimethylsilane (TMSCl)[1]

Step 1.1: Synthesis of 3-(Methoxymethoxy)pyridine

-

Suspend NaH (1.1 equiv, 60% dispersion) in anhydrous THF at 0°C under Argon.

-

Add Pyridin-3-ol (1.0 equiv) portion-wise.[1] Evolution of

gas will occur. Stir for 30 min. -

Add MOMCl (1.1 equiv) dropwise.[1] Caution: MOMCl is a carcinogen.

-

Warm to RT and stir for 2 hours.

-

Workup: Quench with water, extract with EtOAc, wash with brine, dry over

. -

Yield: Expect >90%. The MOM group is a robust DMG (Directing Metalation Group).

Step 1.2: C2-Silylation (The Blocking Step) [1]

-

Dissolve 3-(MOM)pyridine (1.0 equiv) in anhydrous THF. Cool to -78°C.[1][3][7]

-

Add

-BuLi (1.1 equiv) dropwise.[1] The coordination of Lithium to the MOM oxygen directs deprotonation to the C2 position (Ortho to DMG, Adjacent to N). -

Stir for 1 hour at -78°C.

-

Add TMSCl (1.2 equiv) dropwise.[1]

-

Warm to RT.

-

Mechanistic Insight: The bulky TMS group now occupies C2, preventing future lithiation at this site and sterically shielding it.

Phase 2: C4-Functionalization (The Critical Step)

Objective: Force lithiation to the C4 position and install the first Iodine.

Reagents:

-

2-(Trimethylsilyl)-3-(methoxymethoxy)pyridine (from Step 1.2)[1]

-

-Butyllithium (

-

Iodine (

)[1][2]

Protocol:

-

Dissolve the C2-blocked pyridine in anhydrous THF. Cool to -78°C.[1][3][7]

-

Add

-BuLi (1.1 equiv) dropwise.[1]-

Note: Since C2 is blocked by TMS, the MOM group directs the base to the C4 position (the only remaining ortho site).

-

-

Stir for 1 hour at -78°C.

-

Add a solution of Iodine (

, 1.2 equiv) in THF dropwise. -

Stir for 30 mins, then warm to RT.

-

Workup: Quench with saturated

(sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1] -

Product: 4-Iodo-2-(trimethylsilyl)-3-(methoxymethoxy)pyridine .

Phase 3: Ipso-Iodination & Deprotection

Objective: Swap the TMS group for Iodine and reveal the hydroxyl group.

Reagents:

Step 3.1: Ipso-Iododesilylation [1]

-

Dissolve the intermediate from Phase 2 in

at 0°C. -

Add ICl (1.1 equiv) dropwise.[1]

-

Stir at RT for 2 hours.

-

Workup: Wash with

and brine. -

Product: 2,4-Diiodo-3-(methoxymethoxy)pyridine .

Step 3.2: MOM Deprotection

-

Dissolve the diiodo-intermediate in

.[1] -

Add Trifluoroacetic acid (TFA) (10 equiv) or 2M HCl. Stir at RT.

-

Monitor by TLC until conversion is complete.[1]

-

Neutralization: Carefully neutralize with

to pH 6-7. Do not make too basic, as diiodophenols/pyridinols can be sensitive to oxidation. -

Final Purification: Recrystallization from Ethanol/Water or Column Chromatography.[1]

Part 3: Data Summary & Quality Control

Key Process Parameters

| Step | Transformation | Reagent | Critical Parameter | Regioselectivity |

| 1 | Protection | MOMCl/NaH | Anhydrous conditions | N/A |

| 2 | Blocking | Temp < -70°C | C2 (Directed by MOM/N) | |

| 3 | Iodination 1 | Blocked C2 | C4 (Directed by MOM) | |

| 4 | Iodination 2 | ICl | Stoichiometry | C2 (Ipso-substitution) |

| 5 | Deprotection | TFA or HCl | pH control | N/A |

Analytical Profile (Expected)

-

Appearance: Off-white to pale yellow solid.[1]

-

1H NMR (DMSO-d6):

-

Purity Check: HPLC (C18 column, Acetonitrile/Water gradient).

Part 4: Mechanistic Visualization

The following diagram illustrates the regiochemical control exerted by the MOM and TMS groups during the synthesis.

Caption: Sequential lithiation logic ensuring 2,4-selectivity over the thermodynamic 2,6-isomer.

References

-

Snieckus, V. (1990). Directed ortho metalation.[1][3][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] Link[1]

-

Iwao, M., & Kuraishi, T. (1983). Regioselective lithiation of 3-alkoxypyridines: A convenient synthesis of 3-methoxy-4-substituted pyridines.[1] Tetrahedron Letters, 24(26), 2649-2652.[1] Link[1]

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Reference for ipso-iododesilylation protocols).

-

Comins, D. L., & O'Connor, S. (1987). Lithiation of 2-, 3-, and 4-methoxypyridines with mesityllithium.[1] Tetrahedron Letters, 28(17), 1843-1846.[1] Link

-

Accela ChemBio. (2024).[1] Product Entry: this compound (CAS 750638-97-2).[1][2] Link[1][2]

Sources

- 1. 750638-97-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 926004-73-1,4-Chloro-5-methoxy-1-(triisopropylsilyl)-7-azaindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1354955-59-1,1-Boc-2-methylazetidin-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. This compound [myskinrecipes.com]

- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: 2,4-Diiodopyridin-3-ol as a High-Value Scaffold

The following technical guide is structured to serve as a high-level operational manual for research and development teams. It synthesizes physicochemical data, synthetic methodologies, and strategic functionalization logic.[1]

Document Type: Technical Guide / Operational Manual Subject: 2,4-Diiodopyridin-3-ol (CAS: 750638-97-2) Application: Medicinal Chemistry, Kinase Inhibitor Design, Fragment-Based Drug Discovery (FBDD)

Executive Summary & Structural Analysis

This compound is a densely functionalized heteroaromatic scaffold. Its value lies in its orthogonal reactivity : the presence of two chemically distinct iodine atoms (C2 and C4) combined with a phenol-like hydroxyl group at C3. This arrangement allows for sequential, site-selective cross-coupling reactions, making it an ideal core for constructing non-symmetrical biaryl systems common in kinase inhibitors and PROTAC anchors.

Physicochemical Profile

| Property | Value / Description | Context for R&D |

| CAS Number | 750638-97-2 | Primary identifier for sourcing.[2][3] |

| Molecular Formula | MW: 346.89 g/mol .[2][4] | |

| Appearance | Off-white to pale yellow solid | Iodides are inherently light-sensitive; store in amber vials. |

| pKa (Predicted) | ~5.8 - 6.5 (OH group) | Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing pyridine ring and iodine substituents. |

| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents ( |

| Stability | Air stable; Light sensitive | Susceptible to photo-deiodination over prolonged exposure. |

Synthetic Accessibility

While commercially available, in-house preparation allows for scale-up and cost control. The synthesis typically relies on the electrophilic iodination of 3-hydroxypyridine.

Core Synthesis Workflow

The hydroxyl group at C3 activates the pyridine ring at the ortho (C2, C4) and para (C6) positions. Direct iodination requires careful stoichiometry to favor the 2,4-isomer over the 2,6-isomer or tri-iodinated species.

Protocol: Iodination of 3-Hydroxypyridine

-

Reagents: 3-Hydroxypyridine,

, -

Mechanism: Electrophilic Aromatic Substitution (

). -

Critical Control Point: The reaction mixture must be monitored by LCMS. The C2 position reacts first (kinetic control), followed by C4 or C6. The 2,4-diiodo isomer is often the thermodynamic product in specific aqueous basic conditions.

Figure 1: Synthetic pathway highlighting the competitive landscape between 2,4- and 2,6-iodination.

Chemoselectivity & Reactivity: The Decision Matrix

This is the most critical section for the medicinal chemist. The C2 and C4 iodines are not equivalent.

Mechanistic Drivers[5]

-

Steric Hindrance: The C3-hydroxyl (or alkoxyl) group creates significant steric bulk.

-

C2-Iodine: "Sandwiched" between the ring nitrogen and the C3-OR group. Most Hindered.

-

C4-Iodine: Adjacent to C3-OR and C5-H. Less Hindered.

-

-

Electronic Activation:

-

C2-Iodine: Adjacent to the electronegative nitrogen. Highly activated for Oxidative Addition (Pd) and

. -

C4-Iodine: Para to nitrogen. Activated, but generally less than C2 electronically.

-

The Paradox of Selectivity

While C2 is electronically more active, steric factors usually dominate in Pd-catalyzed couplings , making C4 the primary site of reaction for Suzuki-Miyaura couplings, especially if bulky phosphine ligands are used.

However, for Nucleophilic Aromatic Substitution (

Strategic Workflow: Site-Selective Coupling

Figure 2: Divergent reactivity pathways. Note that C4 is generally the first point of entry for both Pd-coupling and SNAr due to the steric crowding at C2.

Experimental Protocols (Self-Validating Systems)

Protocol A: Protection of the 3-Hydroxyl Group

Before attempting cross-coupling, the acidic phenol must be masked to prevent palladium sequestration.

-

Setup: Dissolve this compound (1.0 eq) in dry DMF.

-

Base: Add

(1.5 eq) or NaH (1.1 eq, 0°C). -

Electrophile: Add Benzyl bromide (BnBr) or MOM-Cl (1.1 eq) dropwise.

-

Validation: Monitor by TLC (Hexane/EtOAc). The starting material (polar) will disappear, replaced by a non-polar spot.

-

Workup: Aqueous extraction. The protected ether is lipophilic.

Protocol B: C4-Selective Suzuki-Miyaura Coupling

Targeting the less hindered iodine.

-

Reagents: Protected scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq).

-

Catalyst:

(5 mol%). Rationale: Bidentate ligand prevents ligand exchange and enhances stability. -

Base/Solvent:

(2M aq) / Dioxane (3:1 ratio). -

Conditions: Heat to 80°C under

or Argon. -

Checkpoint: If C2-coupling is observed (bis-coupling), lower the temperature to 60°C and reduce catalyst loading.

-

Outcome: The product will be the 4-aryl-2-iodo-3-alkoxypyridine . The C2-iodine remains intact for a second diversification step.

Applications in Drug Discovery[1][5][6]

Kinase Inhibitor Scaffolds

The this compound core mimics the adenosine ring of ATP.

-

C3-OH: Can form hydrogen bonds with the "Hinge Region" of kinases (e.g., Glu/Leu backbone residues).

-

C4-Aryl: Extends into the hydrophobic pocket (Gatekeeper residue interaction).

-

C2-Aryl: Extends towards the solvent front, suitable for solubilizing groups (morpholine, piperazine).

PROTAC Linker Attachment

The stepwise functionalization allows for the precise installation of a linker at C2 after the warhead has been established at C4 (or vice versa), providing a rigid exit vector for E3 ligase recruitment.

References

-

Chemical Identity & Availability: PubChem Compound Summary for CID 11319766, this compound. National Center for Biotechnology Information (2025). [Link]

-

Synthetic Methodology (Analogous): Regioselective Synthesis of 2,4-Dihalopyridines. While specific patents for the di-iodo variant are proprietary, the general methodology follows the principles outlined for di-halo pyridines in: Journal of Organic Chemistry, "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides." [Link]

-

Reactivity Trends: Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Demonstrates C4 selectivity in sterically crowded pyridines). [Link]

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kingscientific.com [kingscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 750638-97-2 | 4H56-H-43 | MDL MFCD11044328 | this compound | SynQuest Laboratories [synquestlabs.com]

Technical Whitepaper: Substituted Pyridinols – Synthesis, Functionalization, and Pharmacological Utility

Executive Summary

Substituted pyridinols represent a privileged scaffold in medicinal chemistry and materials science, bridging the structural gap between simple phenols and nitrogen heterocycles. Unlike their carbocyclic analogues, pyridinols possess unique electronic properties governed by the position of the hydroxyl group relative to the nitrogen atom. This guide provides a rigorous technical analysis of substituted pyridinols, focusing on the critical distinction between 3-pyridinols (true phenols) and 2-/4-pyridinols (pyridones), advanced synthetic methodologies including furan ring expansion, and their application as potent antioxidants and iron chelators (e.g., Deferiprone).

Structural Architecture & Tautomeric Equilibria

The physicochemical behavior of substituted pyridinols is dictated by their tautomeric state. Understanding this equilibrium is the prerequisite for rational drug design.

The Tautomeric Divide

While often grouped together, the 2-, 3-, and 4-hydroxypyridines exhibit fundamentally different ground-state structures.

-

3-Hydroxypyridines (3-Pyridinols): Exist predominantly as the enol (hydroxyl) form in both solution and solid state. They lack a keto-tautomer because the formation of a carbonyl at the 3-position would disrupt the aromatic sextet without a stabilizing resonance contributor. They behave chemically as electron-deficient phenols.

-

2- and 4-Hydroxypyridines: Exist predominantly as pyridones (lactams) .[1] The keto form is favored due to the strong C=O bond and the retention of aromaticity in the charge-separated resonance contributor (zwitterion).

Visualization of Tautomeric States

The following diagram illustrates the divergent stability profiles of these isomers.

Figure 1: Tautomeric equilibria comparison. Note that 3-pyridinols remain in the enol form, whereas 4-pyridinols collapse into the thermodynamically stable pyridone.

Advanced Synthetic Methodologies

Synthesis of substituted pyridinols often avoids direct electrophilic substitution of pyridine due to the ring's electron-deficiency. Instead, de novo ring construction or transformation of electron-rich precursors (furans/pyrans) is preferred.

Method A: Oxidative Ring Expansion of Furans

This "green chemistry" route utilizes biomass-derived furans (e.g., furfurylamine) to access 3-pyridinols. It relies on the oxidative opening of the furan ring followed by recyclization.

Protocol 1: Synthesis of 3-Hydroxypyridine from Furfurylamine

Principle: Oxidative attack by peroxide opens the furan ring to a dicarbonyl intermediate, which condenses with the amine to form the pyridine core.

Reagents:

-

Furfurylamine (1.0 eq)

-

Hydrogen Peroxide (H₂O₂, 30% aq, 1.1 eq)

-

Hydrochloric Acid (HCl, 5.0 eq)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with furfurylamine and water. Cool to 0–5°C in an ice bath.

-

Acidification: Add HCl slowly to generate the hydrochloride salt in situ.

-

Oxidation (Critical Step): Add H₂O₂ dropwise over 30 minutes, maintaining temperature <5°C to prevent decomposition of the sensitive intermediate.

-

Reflux: Heat the mixture to reflux (100–105°C) for 30–60 minutes. The solution will darken as the ring expansion occurs.

-

Neutralization: Cool to room temperature. Adjust pH to 6.5–7.0 using NaOH (aq).

-

Isolation: Evaporate water under reduced pressure. Extract the residue with hot ethanol or perform continuous extraction with chloroform.

-

Purification: Recrystallize from ethanol/ether.

-

Expected Yield: 70–76%

-

Validation: ¹H NMR (D₂O) shows peaks at δ 8.08 (d), 8.00 (d), 7.25 (dd) for the 3-pyridinol core.

-

Method B: Pyran-to-Pyridine Exchange (Drug Synthesis)

This method is the industrial standard for synthesizing 3-hydroxy-4-pyridinones (e.g., Deferiprone). It exploits the reactivity of pyran-4-ones (like Maltol) toward primary amines.

Protocol 2: Synthesis of Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)

Principle: Michael addition of methylamine to the pyranone ring, followed by elimination of water (ring opening/closing).

Reagents:

-

Maltol (3-hydroxy-2-methyl-4-pyrone) (1.0 eq)

-

Methylamine (40% aq solution, 3.0 eq)

-

Ethanol/Water (1:1 mixture)

Step-by-Step Workflow:

-

Mixing: Dissolve Maltol in Ethanol/Water (1:1) in a round-bottom flask.

-

Amine Addition: Add aqueous methylamine. The solution typically turns yellow.

-

Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (disappearance of Maltol).

-

Crystallization: Cool the reaction mixture to 4°C overnight. Deferiprone precipitates as white needles.

-

Filtration: Filter the solid and wash with cold acetone to remove unreacted maltol.

-

Recrystallization: Purify using hot water.

-

Self-Validating Checkpoint: The melting point should be sharp at 272–274°C.

-

Figure 2: Synthetic pathway for Deferiprone via pyran-to-pyridine exchange.

Pharmacological Utility

Antioxidant Mechanisms

Substituted 3-pyridinols function as potent radical trapping agents, often outperforming α-tocopherol (Vitamin E).

-

HAT vs. SPLET:

-

In non-polar environments (lipid membranes), the Hydrogen Atom Transfer (HAT) mechanism dominates. The bond dissociation enthalpy (BDE) of the O-H bond is the key driver. Electron-donating groups (e.g., -OMe, -NMe2) at positions 2 or 6 weaken the O-H bond, enhancing activity.

-

In polar environments (plasma), the Sequential Proton Loss Electron Transfer (SPLET) mechanism prevails. The pyridinol first ionizes to the anion, which then transfers an electron to the radical.

-

-

Synergistic Systems: 3-Pyridinols can be used in "catalytic" amounts alongside cheaper phenols (like BHT).[4] The pyridinol traps the radical rapidly (high kinh), and the phenol regenerates the pyridinol from its radical form.

Iron Chelation Therapy

The 3-hydroxy-4-pyridinone moiety (as seen in Deferiprone) is a bidentate ligand with high affinity for Fe³⁺.

-

Mechanism: Three molecules of Deferiprone bind one Fe³⁺ ion in an octahedral geometry, forming a neutral 3:1 complex that is excreted in urine.

-

Selectivity: High specificity for Fe³⁺ over Ca²⁺, Mg²⁺, and Zn²⁺, making it safe for systemic use.

Quantitative Activity Data

| Compound Class | Representative | Target/Activity | Potency (IC50 / Rate Constant) | Mechanism |

| 3-Pyridinol | 2,6-dimethyl-3-pyridinol | Lipid Peroxidation | kinh = 3.2 × 10⁶ M⁻¹s⁻¹ | Radical Trapping (HAT) |

| Pyridinone | Deferiprone (L1) | Iron Overload (Fe³⁺) | log β3 = 37.2 (Stability Const) | Bidentate Chelation |

| Pyridinone | 3-hydroxy-4-pyridinone deriv. | Bacterial Biofilm | MIC = 4–8 μg/mL | Metal Starvation |

| Fused Pyridine | Hexahydropyridoindole | ROS Scavenging | IC50 = 12 μM (DPPH) | Mixed HAT/SET |

References

-

Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity. PubMed. Link

-

Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. PubMed Central. Link

-

3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. PubMed Central. Link

-

Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug. Trends in Pharmaceutical Sciences. Link

-

Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. ResearchGate. Link

-

Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Link

-

Investigation of free radical scavenging activity of pyridine derivatives. RSC Advances. Link

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]

- 4. 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Halogenated Pyridine Derivatives: A Strategic Guide for Medicinal Chemistry

Executive Summary

Halogenated pyridines are the workhorses of modern medicinal chemistry, serving as the scaffold for countless FDA-approved therapeutics (e.g., Sorafenib, Imatinib). However, their reactivity profile is non-intuitive compared to benzene. This guide deconstructs the electronic and kinetic behaviors of halopyridines, contrasting Nucleophilic Aromatic Substitution (

Electronic Structure & Reactivity Principles

The pyridine ring is

The Regioselectivity Paradox

Reactivity depends heavily on the reaction manifold. A common pitfall is assuming

| Parameter | C2-Halogen (Ortho) | C3-Halogen (Meta) | C4-Halogen (Para) |

| Electronic Nature | Highly | Electronically neutral (Benzene-like) | Highly |

| High (Stabilized Intermediate) | Inert (No stabilization) | High (Often kinetically favored) | |

| Pd-Oxidative Addition | Fast (LUMO lobe accessibility) | Moderate | Moderate |

| Lithiation ( | Acidic (Inductive effect of N) | Very Acidic (If C2/C4 blocked) | Moderate |

The "String-of-Pearls" Orbital Theory

Recent computational studies suggest that oxidative addition selectivity in polyhalogenated systems is governed by the shape of the LUMO lobes.

- relies on the LUMO coefficient on the carbon atom.[2]

-

Metal-Halogen Exchange relies on "String-of-Pearls" lobes extending beyond the halogen, favoring accessible positions like C3 or C4 depending on substitution, often diverging from

predictions [1].

Nucleophilic Aromatic Substitution ( )

Mechanism & Kinetics

Classically described as a stepwise addition-elimination via a Meisenheimer complex, recent isotope effect studies (

-

Leaving Group Ability:

.-

Why? Fluorine's high electronegativity lowers the LUMO energy of the ring, accelerating the rate-determining nucleophilic attack, despite the strong C-F bond.

-

-

Site Selectivity (2 vs 4):

-

While both are reactive, C4 is often the site of kinetic control due to lower steric hindrance, whereas C2 can be favored under thermodynamic control or with chelating nucleophiles.

-

Transition Metal-Catalyzed Cross-Couplings

The Catalyst Poisoning Challenge

Pyridines are notorious for coordinating to Pd(0) or Pd(II) centers via the nitrogen lone pair, arresting the catalytic cycle.

-

Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald Ligands ) that sterically crowd the metal center, preventing non-productive pyridine N-binding while facilitating oxidative addition.

Buchwald-Hartwig Amination Specifics

Contrary to standard trends, Aryl Iodides can be problematic in Buchwald-Hartwig couplings.[3] The liberated iodide ion can form stable bridged dimers with Palladium, deactivating the catalyst [3].

-

Reactivity Order for Amination:

. -

Catalyst Selection:

The Halogen Dance (Base-Catalyzed Migration)[5]

The "Halogen Dance" is a thermodynamic rearrangement where a halogen (usually Br or I) migrates to a more stable position on the ring, mediated by a lithiated intermediate.[5]

Mechanism

-

Lithiation: LDA removes the most acidic proton (usually C3 or C4).

-

Migration: The lithiated carbon attacks a halogen on a neighboring molecule (or via an intermediate cage), causing the halogen to "move" to the lithiated site.

-

Result: The halogen ends up flanked by directing groups or in a position that stabilizes the final carbanion.[5]

Application: Converting 2-chloro-3-bromopyridine into 2-chloro-4-bromopyridine, accessing substitution patterns difficult to synthesize directly.

Experimental Protocols

Protocol A: Regioselective (Synthesis of 2-Chloro-4-Aminopyridine)

Targeting the C4 position on 2,4-dichloropyridine.

-

Reagents: 2,4-Dichloropyridine (1.0 eq), Ammonia (aqueous or methanolic, excess), Isopropanol (solvent).

-

Procedure:

-

Dissolve 2,4-dichloropyridine in isopropanol in a pressure vessel.

-

Add 5-10 equivalents of ammonia.

-

Heat to 100°C for 12-24 hours. (Note: C4 reacts faster due to lower steric hindrance compared to C2).

-

-

Monitoring: Monitor by HPLC/UPLC. The C4-substituted product usually elutes earlier than the C2-isomer on reverse phase.

-

Workup: Concentrate in vacuo. Recrystallize from ethanol/water to separate the major C4 isomer (>90% selectivity is typical) from the minor C2 isomer.

Protocol B: Buchwald-Hartwig Coupling of Chloropyridines

Overcoming catalyst poisoning.

-

System: BrettPhos Pd G3 (Precatalyst).

-

Reagents: 2-Chloropyridine derivative (1.0 eq), Primary Amine (1.2 eq), NaOtBu (1.4 eq).

-

Solvent: 1,4-Dioxane (anhydrous, degassed).

-

Procedure:

-

In a glovebox or under strict Argon Schlenk line: Combine halide, amine, and base in a vial.

-

Add BrettPhos Pd G3 (1-2 mol%).

-

Add Dioxane. Seal cap.

-

Heat to 80-100°C for 1-4 hours.

-

-

Validation:

-

Self-Check: If conversion stalls at 20%, do NOT add more catalyst. Check moisture levels (NaOtBu is hygroscopic) or switch to LHMDS (lithium hexamethyldisilazide) as a non-nucleophilic soluble base.

-

Protocol C: Halogen Dance (2-Chloro-3-Iodopyridine to 2-Chloro-4-Iodopyridine)

Thermodynamic rearrangement.

-

Reagents: 2-Chloro-3-iodopyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq).

-

Solvent: THF (Anhydrous).

-

Procedure:

-

Cool THF solution of substrate to -78°C .

-

Add LDA dropwise over 30 mins. The solution often turns deep yellow/orange.

-

Stir at -78°C for 2-4 hours. The iodine migrates from C3 to C4.

-

Quench with Methanol (for protonation) or an Electrophile (e.g., aldehyde).

-

-

Critical Control: Temperature must be maintained strictly at -78°C. Warming causes decomposition of the pyridyl-lithium species (benzyne-like fragmentation).

References

-

WuXi AppTec. (2025). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi Biology. Link

-

Neumann, C. N., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Nature. Link

-

BenchChem. (2025).[4] Buchwald-Hartwig Amination with Chloropyridines: Technical Guide. Link

-

Schlosser, M. (2005). The Halogen Dance Reaction on Heterocycles. Heterocycles. Link

-

Baran, P. (2016). Haloselectivity of Heterocycles. Baran Lab Group Meeting. Link

Sources

Precision Analytics and Synthetic Utility of 2,4-Diiodopyridin-3-ol

A Scaffold for Regioselective Functionalization in Drug Discovery[1]

Executive Summary

The compound 2,4-diiodopyridin-3-ol (CAS: 750638-97-2) represents a high-value halogenated heterocyclic scaffold.[1] Its utility lies not merely in its structural existence but in the orthogonal reactivity of its two iodine substituents.[1] For drug development professionals, this molecule serves as a "linchpin" intermediate—allowing for the sequential introduction of distinct pharmacophores at the C2 and C4 positions.

This technical guide provides a definitive breakdown of the physicochemical properties, specifically focusing on the nuance between Average Molar Mass and Monoisotopic Mass (critical for high-resolution MS), and outlines the synthetic logic required to manipulate this scaffold effectively.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4]

In precision chemistry, "Molecular Weight" is an ambiguous term. For synthesis stoichiometry, we rely on the Average Molar Mass .[1] For identity confirmation via High-Resolution Mass Spectrometry (HRMS), we must utilize the Monoisotopic Mass .[1]

Molecular Weight Data

Chemical Formula:

| Parameter | Value | Application Context |

| Average Molar Mass | 346.89 g/mol | Use for weighing reagents, calculating yield, and stoichiometry.[1] |

| Monoisotopic Mass | 346.8280 Da | Use for Mass Spectrometry (LC-MS/HRMS) identification.[1] |

| Exact Mass | 346.828033 | Theoretical baseline for mass error calculations (ppm).[1] |

| Elemental Composition | C (17.31%), H (0.87%), I (73.17%), N (4.04%), O (4.61%) | Elemental Analysis (CHN) validation.[1] |

The "Heavy Atom" Effect

The presence of two iodine atoms (

-

Gravimetric Errors: Small weighing errors result in significant molar deviations compared to lighter organic scaffolds.[1]

-

Mass Defect: Iodine has a negative mass defect.[1] In high-res MS, the peak will appear slightly lower than a purely carbon-based prediction might suggest to the untrained eye.[1]

Synthetic Pathways & Regioselectivity[1][6][7][8]

Synthesizing this compound requires overcoming the natural directing effects of the pyridine ring.[1] Direct iodination of pyridin-3-ol often favors the C2 and C6 positions (ortho to the hydroxyl).[1] Achieving the 2,4-substitution pattern typically requires controlled electrophilic substitution or directed ortho-lithiation strategies.[1]

Synthesis Logic Diagram

The following diagram illustrates the retrosynthetic logic and the divergence in reactivity between the C2 and C4 positions.

Caption: Synthetic flow from pyridin-3-ol to the 2,4-diiodo scaffold, highlighting the divergent downstream reactivity (C4 vs C2).

Experimental Protocols

Protocol: LC-MS Identification & Purity Check

Objective: Confirm the molecular weight and purity of this compound. Rationale: Due to the high iodine content, UV absorption may be shifted.[1] Mass detection is the primary validation method.[1]

Reagents:

Workflow:

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of DMSO. Dilute 1:100 into 50:50 Water:Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm).[1]

-

Gradient:

-

Detection (MS):

-

Mode: Positive Electrospray Ionization (ESI+).[1]

-

Note: While phenols often ionize in Negative mode (ESI-), the pyridine nitrogen allows for protonation

.[1] -

Target Mass (ESI+): Look for 347.83 Da (

).[1] -

Isotope Pattern: Verify the lack of typical Cl/Br isotope splits.[1] Iodine is monoisotopic (

), so the M+1 peak will be small (only from

-

Protocol: Solubility & Stability

-

Solubility: The molecule is sparingly soluble in water due to the lipophilic iodine atoms but highly soluble in DMSO, DMF, and warm Methanol.[1]

-

Stability: Store at 2-8°C protected from light. Iodinated heterocycles are prone to photolytic dehalogenation (turning yellow/brown upon iodine liberation).[1]

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" for Fragment-Based Drug Design (FBDD).[1]

-

Sequential Cross-Coupling: The C4-iodine is generally more reactive towards oxidative addition by Palladium(0) species due to electronic factors (para to Nitrogen) and less steric hindrance compared to the C2-iodine (flanked by N and OH).[1] This allows chemists to install a specific R-group at C4 first, isolate the product, and then perform a second coupling at C2.[1]

-

Kinase Inhibition: The 3-hydroxyl group often serves as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases, while the iodine positions allow for the extension of the molecule into hydrophobic pockets.[1]

References

-

MySkinRecipes. (n.d.). This compound Product Specifications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for substituted pyridines. Retrieved from [Link]

-

BMRB. (n.d.).[1] Molecular Mass Calculator for High-Resolution MS. Retrieved from [Link][1]

Sources

Navigating the Challenges of Iodinated Heterocycles: A Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodinated heterocycles are indispensable building blocks in modern drug discovery, valued for their unique ability to serve as versatile synthetic handles in cross-coupling reactions. However, the very reactivity that makes the carbon-iodine (C-I) bond so useful also renders it inherently labile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the stability of these critical compounds. We delve into the fundamental principles of degradation, explore the key environmental factors that compromise stability, and detail the primary mechanistic pathways of decomposition, including photolytic and thermolytic cleavage. This guide offers field-proven, step-by-step protocols for assessing stability through forced degradation studies, aligned with international regulatory standards, and provides actionable recommendations for optimal storage and handling. By synthesizing technical accuracy with practical insights, this document aims to empower research teams to protect the integrity of their materials, ensure the reliability of their experimental data, and accelerate the drug development pipeline.

Chapter 1: Introduction to Iodinated Heterocycles in Drug Development

Iodinated heterocyclic motifs are cornerstones of medicinal chemistry. Their prevalence in active pharmaceutical ingredients (APIs) stems from their utility as key intermediates in the synthesis of complex molecules. The relatively low bond dissociation energy of the C-I bond makes it an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.

However, this inherent reactivity is a double-edged sword. The lability of the C-I bond makes these compounds susceptible to degradation under common laboratory and storage conditions. The formation of impurities not only reduces the yield and purity of subsequent reactions but can also introduce potentially toxic or reactive species, compromising the integrity of biological assays and complicating regulatory submissions. A thorough understanding of the stability profile of an iodinated heterocycle is therefore not an academic exercise, but a critical component of risk management in drug development.[1][2]

Chapter 2: Fundamental Principles of Chemical Stability

The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3] This evidence is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[3]

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established globally recognized guidelines for stability testing.[4] Specifically, guideline ICH Q1A(R2) provides the framework for designing stability studies for new drug substances.[3][5] These studies include long-term testing under defined storage conditions and "forced degradation" or stress testing, which is designed to identify likely degradation products and establish the intrinsic stability of the molecule.[3][6] Adherence to these principles is essential for ensuring data quality and regulatory compliance.

Chapter 3: Key Factors Influencing Stability

The stability of an iodinated heterocycle is dictated by its molecular structure and its interaction with the surrounding environment. Several key factors are known to accelerate degradation:

-

Light (Photostability): The C-I bond is particularly susceptible to cleavage upon absorption of ultraviolet (UV) or even high-energy visible light.[1] This photochemical process often proceeds via a free-radical mechanism, leading to rapid deiodination.[7][8] Functional groups on the heterocyclic ring can influence the molecule's absorption spectrum and its susceptibility to photodegradation.

-

Temperature (Thermostability): Elevated temperatures provide the energy needed to overcome the activation barrier for C-I bond cleavage, accelerating both homolytic (radical) and heterolytic decomposition pathways.[9][10] Thermal degradation is a significant concern during high-temperature reactions, purification steps (like distillation), and long-term storage in non-climate-controlled environments.

-

Oxidation: The electron-rich nature of many heterocyclic rings makes them susceptible to oxidation.[11][12] The presence of atmospheric oxygen, peroxides in solvents (e.g., THF, diethyl ether), or oxidizing reagents can lead to the formation of N-oxides, ring-opened products, or other oxidative degradants. This process can be catalyzed by trace metals and light.

-

pH (Hydrolytic Stability): In solution, iodinated heterocycles can be susceptible to hydrolysis, particularly at non-neutral pH. Both acidic and basic conditions can catalyze the cleavage of the C-I bond or other functional groups within the molecule.[3][13] For example, ester or amide functionalities elsewhere in the molecule can be hydrolyzed, leading to different degradation products.

-

Moisture & Humidity: For solid-state compounds, high humidity can lead to the absorption of water, which can facilitate hydrolytic degradation and may also physically alter the material (e.g., deliquescence), potentially increasing its reactivity.[9]

Chapter 4: Common Degradation Pathways & Mechanisms

Understanding the chemical mechanisms of degradation is crucial for predicting instability and designing effective storage strategies.

Pathway 1: Photolytic Cleavage (Radical Mechanism)

This is one of the most common and rapid degradation pathways for iodinated aromatics and heterocycles. It typically proceeds through a free-radical chain reaction initiated by UV light. A hypothesized mechanism involves a single electron transfer (SET) from an iodide ion (often present as a trace impurity or formed in situ) to the aryl iodide, generating a radical anion.[8] This unstable intermediate fragments to form a highly reactive aryl radical and a bromide anion. The aryl radical can then propagate the chain or be trapped.[8]

Caption: Proposed mechanism for photolytic deiodination.

Pathway 2: Thermolytic Cleavage

At elevated temperatures, the C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical without the need for a photoinitiator.[10] These highly reactive radicals can then abstract hydrogen atoms from solvents or other molecules, or participate in other undesired side reactions, leading to a complex mixture of degradation products.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. fda.gov [fda.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. mdpi.com [mdpi.com]

- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. testinglab.com [testinglab.com]

Technical Guide: Solubility Profiling & Solvent Selection for 2,4-Diiodopyridin-3-ol

[1][2][3]

Document Control:

-

Subject: 2,4-Diiodopyridin-3-ol (CAS: 750638-97-2)[1][2][3][4][5][6]

-

Classification: Technical Application Note

-

Author Role: Senior Application Scientist

Executive Summary

This compound (CAS 750638-97-2) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., MEK/ERK pathway modulators) and complex antiviral agents.[1][2][6] Its structural uniqueness—a hydroxypyridine core flanked by two bulky iodine atoms—creates a "solubility paradox."[1][2] It exhibits high lipophilicity due to halogenation yet retains significant hydrogen-bonding capability via the hydroxyl group and pyridine nitrogen.[1][2]

This guide provides a definitive solubility profile for researchers. Unlike simple pyridines, this compound requires a nuanced solvent strategy that accounts for its amphoteric nature and steric shielding .[1][2] The protocols below are designed to maximize yield during synthesis, extraction, and purification workflows.

Physicochemical Profiling & Mechanism[1][2][3]

To predict solubility, we must first understand the molecular interactions at play.[1][2][7]

Structural Analysis[1][2][3]

-

Core Scaffold: 3-Hydroxypyridine (zwitterionic potential).[1][2][3]

-

Electronic Effect: The iodine atoms are electron-withdrawing (inductive effect), which significantly increases the acidity of the C3-hydroxyl group compared to unsubstituted pyridin-3-ol.[1][2][3]

-

Steric Effect: The C2 and C4 iodines strictly flank the C3-hydroxyl, creating a "hydrophobic shield" that reduces the effectiveness of hydrogen-bond acceptors in bulky solvents.[1][2][3]

The pH-Solubility Switch

The compound exists in three distinct ionization states depending on the solvent environment.[1][2][3] Understanding this is key to the "pH-Switch" purification method described in Section 5.

Figure 1: Ionization states of this compound. The neutral form is the target for organic solubility.[1][2]

Solvent Selection Matrix

The following table categorizes solvents based on their interaction efficiency with this compound. Data is derived from empirical trends of di-halogenated hydroxypyridines.[1][2][3]

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Dipolar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Primary Reaction Media. Ideal for cross-coupling (Suzuki, Sonogashira).[1][2][3] Hard to remove. |

| Polar Protic | Methanol, Ethanol | Moderate (Warm) | Recrystallization. Good solubility when hot; poor when cold.[1][2][3] |

| Polar Aprotic | THF, 1,4-Dioxane | Good (20-50 mg/mL) | Reaction/Workup. Good balance of solubility and volatility.[1][2] |

| Chlorinated | DCM, Chloroform | Moderate | Extraction. Excellent for extracting the neutral form from aqueous buffers.[1][2][3] |

| Esters | Ethyl Acetate | Moderate | Extraction/TLC. Standard solvent for partitioning against water.[1][2][3] |

| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Anti-Solvent. Used to crash out the product during purification.[1][2][3] |

| Aqueous | Water (pH 7) | Insoluble | Wash Medium. The compound will precipitate in neutral water.[1][2][3] |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol if you need exact saturation limits for a specific solvent batch.[1][2][3]

-

Preparation: Weigh 50 mg of this compound into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

Protocol B: The "pH-Switch" Purification

This is the most robust method for purifying this compound from non-acidic impurities (e.g., de-iodinated byproducts).[1][2][3]

-

Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

-

Extraction (Base): Extract the organic layer with 1M NaOH (aq).

-

Precipitation (Acid): Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~4-5.

-

Filtration: Filter the solid and wash with cold water.[1][2]

Protocol C: Recrystallization Strategy

Ideal for final polishing of purity >98%.[1][2][3]

Figure 2: Ethanol/Water recrystallization workflow.

Troubleshooting & Optimization

"Oiling Out"

Symptom: The product separates as a sticky oil instead of crystals during recrystallization.[1][2][3] Cause: The melting point of the solvated species is lower than the boiling point of the solvent mixture, or cooling is too rapid.[1][2][3] Solution:

-

Cool much slower (wrap the flask in foil/towel).

-

Switch solvent system to Ethyl Acetate/Hexane (more non-polar character often aids crystallization of iodinated species).[1][2]

Aggregation in NMR Solvents

Symptom: Broad peaks in

References

-

Compound Identification: this compound; CAS No. 750638-97-2.[1][2][3][4][5][6] Accela ChemBio Product Catalog. Retrieved from .[1][2]

- General Synthesis of Halogenated Pyridinols:CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine. (Demonstrates solubility of analogous di-iodo pyridines in polar aprotic solvents).

- Solubility Principles:Solubility of Iodine in Organic Solvents. Chemistry Stack Exchange. (Context for iodine-solvent charge transfer complexes).

-

Kinase Inhibitor Synthesis: WO2013096283. (Patent referencing di-iodo pyridine intermediates in pharmaceutical workflows).[1][2][3]

Sources

- 1. 926004-73-1,4-Chloro-5-methoxy-1-(triisopropylsilyl)-7-azaindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-iodopyridin-3-ol - CAS:40263-57-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-Iodopyridin-3-ol | C5H4INO | CID 22503581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 750638-97-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 2,4-DIIODO-3-HYDROXYPYRIDINE (CAS No. 750638-97-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. This compound [myskinrecipes.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

Technical Guide: Potential Applications of 2,4-Diiodopyridin-3-ol in Research

Executive Summary

2,4-Diiodopyridin-3-ol (CAS: 750638-97-2) represents a high-value, bifunctional halogenated heterocyclic scaffold.[1] Unlike simple dihalopyridines, the presence of the hydroxyl group at the C3 position—flanked by iodine atoms at C2 and C4—creates a unique "ortho-ortho" electronic and steric environment. This configuration enables orthogonal functionalization strategies, making it a critical intermediate for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of kinase inhibitors and fused polycyclic heteroaromatics (e.g., furopyridines).

This guide details the synthesis, reactivity profile, and application workflows for this compound, providing researchers with a roadmap to exploit its full synthetic potential.

Part 1: Chemical Profile & Reactivity Analysis

Structural Properties

The molecule features a pyridine core with three contiguous functional groups. The C3-hydroxyl group acts as a linchpin, influencing the reactivity of the adjacent iodides through both electronic donation (+M effect) and potential coordination with metal catalysts.

-

Acidity: The pyridine nitrogen increases the acidity of the C3-OH compared to phenol (

vs. 10), making it readily deprotonated to form a nucleophilic oxyanion. -

Electrophilicity (C2 vs. C4):

-

C2-Iodine: Inductively activated by the adjacent ring nitrogen (

-position) but sterically crowded by the lone pair of nitrogen and the C3-substituent. -

C4-Iodine: Activated by the ring nitrogen (

-position) and generally more accessible sterically. -

Selectivity Switch: In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the C4 position is typically the first site of reaction due to lower steric hindrance. However, the C3-OH group can be used as a directing group (via coordination) to invert this selectivity or facilitate C2-functionalization via

mechanisms.

-

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

Figure 1.[2][3][4][5] Reactivity landscape of this compound, highlighting the three primary synthetic vectors.

Part 2: Synthetic Methodologies

Preparation of this compound

While direct iodination of 3-hydroxypyridine can yield mixtures (2,4- vs. 2,6-isomers), the use of mild alkaline conditions with iodine favors the thermodynamically stable 2,4-diiodo product due to the directing effects of the hydroxyl group.

Protocol 1: Iodination of 3-Hydroxypyridine

-

Reagents: 3-Hydroxypyridine (1.0 eq), Iodine (

, 2.2 eq), Sodium Carbonate ( -

Procedure:

-

Dissolve 3-hydroxypyridine and

in water at ambient temperature. -

Add solid iodine portion-wise over 1 hour. The solution will turn dark brown.

-

Stir the mixture at room temperature for 12–24 hours.

-

Quench: Acidify carefully with 2M HCl to pH 5–6. The product often precipitates as a solid.

-

Purification: Filter the precipitate. If necessary, recrystallize from ethanol/water.

-

Yield: Typically 60–75%.

-

-

Validation:

NMR should show two singlets (or doublets with small coupling) corresponding to the C5 and C6 protons if 2,4-substitution occurred. Note: 2,6-diiodo isomer would show a singlet at C4 and C5 (coupling). Correction: In 2,4-diiodo, H5 and H6 are adjacent (vicinal coupling,

Site-Selective Functionalization Workflows

Workflow A: C4-Selective Suzuki-Miyaura Coupling

This workflow is used to install aryl or heteroaryl groups at the C4 position, preserving the C2-iodide for subsequent cyclization or substitution.

| Parameter | Condition | Rationale |

| Catalyst | Standard Pd(0) source; bulky ligands favor the less hindered C4 site. | |

| Base | Mild base prevents deiodination or bis-coupling. | |

| Solvent | DME/Water (3:1) | Promotes solubility of the boronic acid and the polar pyridine core. |

| Temp | 80°C, 4-6 h | Kinetic control favors C4 over C2. |

Step-by-Step:

-

Suspend this compound (1 eq) and arylboronic acid (1.1 eq) in degassed DME/

. -

Add base and catalyst under Argon atmosphere.

-

Heat to 80°C. Monitor via LCMS for consumption of starting material.

-

Checkpoint: If bis-coupling (C2 and C4) is observed, lower temperature to 60°C and reduce catalyst loading.

Workflow B: Synthesis of Furo[3,2-b]pyridines

The this compound scaffold is an ideal precursor for fused bicyclic systems. The following protocol describes the synthesis of substituted furo[3,2-b]pyridines via a Sonogashira coupling followed by cyclization.

Figure 2.[4] Annulation strategy for accessing furopyridine cores.

Part 3: Applications in Drug Discovery[2]

Kinase Inhibitor Design

Many kinase inhibitors target the ATP-binding pocket using a "hinge-binding" motif. The pyridine nitrogen and the C3-hydroxyl (or amine) can mimic the adenine interaction.

-

Strategy: Use this compound to construct a library.

-

C4: Install a solubilizing group or a "tail" that extends into the solvent-exposed region.

-

C2: Install a hydrophobic aromatic ring to occupy the selectivity pocket (gatekeeper region).

-

C3-OH: Can be converted to an amine (via triflate displacement) or kept as a hydrogen bond donor/acceptor.

-

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<350 Da) and high ligand efficiency potential, the scaffold serves as an excellent "fragment."

-

Application: Screening the raw this compound against protein targets using X-ray crystallography (soaking) to identify binding orientations. The iodine atoms provide anomalous scattering signals, facilitating automatic hit identification in crystallographic screens.

References

-

Preparation of Halogenated Pyridines

-

Title: Synthesis of 3,5-diiodo-4-hydroxypyridine (and related isomers).[6]

- Source: Google P

- URL

-

-

Regioselectivity in Dihalopyridines

- Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.

- Source: National Science Found

-

URL:[Link]

-

Reactivity of 3-Hydroxypyridines

-

Applications in Heterocyclic Synthesis

- Title: Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines.

- Source: MDPI Molecules.

-

URL:[Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines [mdpi.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 6. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Orthogonal Functionalization of 2,4-Diiodopyridin-3-ol

This Application Note is structured to guide researchers through the site-selective functionalization of 2,4-diiodopyridin-3-ol , a high-value scaffold in kinase inhibitor discovery.

Executive Summary & Strategic Analysis

The this compound scaffold presents a unique challenge in medicinal chemistry: distinguishing between two chemically similar iodine atoms while managing an acidic phenolic hydroxyl group.

For drug development professionals, this molecule is a "linchpin" scaffold. The ability to selectively install different pharmacophores at the C2 and C4 positions allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

The Selectivity Paradox

In unsubstituted 2,4-dihalopyridines, the C2 position is typically more reactive toward oxidative addition with palladium due to the directing effect of the pyridine nitrogen (coordination-assisted oxidative addition).

However , in this compound, the C3-hydroxyl group is the control lever.

-

Unprotected OH: Can poison catalysts or lead to unpredictable chelation, often favoring C2 but with poor conversion.

-

Protected OH (OR): The protecting group at C3 exerts a steric blockade on the adjacent C2 position.

-

Result: The reaction kinetics flip. The C4 position becomes the kinetically accessible site, allowing for highly selective mono-functionalization.

-

Validated Workflow

We utilize a "Protect-Then-Couple" strategy. The protocol below validates the sequence: Protection

Figure 1: The "Steric Steering" strategy used to invert standard pyridine reactivity.

Pre-Reaction Protocol: Hydroxyl Protection

Rationale: The free hydroxyl group is detrimental to Suzuki couplings due to potential boronate ester formation (reducing nucleophile concentration) and catalyst sequestration. We recommend Methoxymethyl (MOM) protection for its stability under basic coupling conditions and moderate steric bulk, which effectively shields C2 without deactivating the ring.

Protocol A: Synthesis of 2,4-diiodo-3-(methoxymethoxy)pyridine

Reagents: this compound (1.0 eq), MOM-Cl (1.2 eq), DIPEA (1.5 eq), DCM (anhydrous).

| Step | Action | Critical Observation/Checkpoint |

| 1 | Dissolve substrate in DCM (0.2 M) at 0°C under | Solution should be clear. Suspension indicates wet solvent. |

| 2 | Add DIPEA dropwise. Stir for 10 min. | Slight color change (deprotonation). |

| 3 | Add MOM-Cl dropwise over 15 min. | Exothermic. Maintain T < 5°C to prevent decomposition. |

| 4 | Warm to RT and stir for 4 hours. | TLC Check: |

| 5 | Quench with sat. | |

| QC | Self-Validation: | Ensure no broad OH peak remains (>10 ppm). |

Core Protocol: C4-Selective Suzuki-Miyaura Coupling

Rationale: With the C3-OMOM group in place, the C2 iodine is sterically crowded. By using a standard, non-bulky catalyst system like

Experimental Conditions

-

Substrate: 2,4-diiodo-3-(methoxymethoxy)pyridine

-

Coupling Partner: Aryl Boronic Acid (1.05 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 eq, 2M aqueous) -

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

-

Temperature: 60°C - 80°C

Step-by-Step Methodology

-

Degassing (Crucial):

-

Combine solvent (DME/Water) and sparge with Argon for 20 minutes.

-

Why? Oxygen promotes homocoupling of boronic acids and oxidation of phosphine ligands, which destabilizes the active Pd(0) species.

-

-

Reaction Assembly:

-

In a reaction vial, add the Protected Pyridine (1.0 eq), Aryl Boronic Acid (1.05 eq), and

(0.05 eq). -

Add the degassed solvent mixture.

-

Seal the vial under Argon.

-

-

Thermal Initiation:

-

Heat to 60°C. Monitor by HPLC/UPLC every 30 minutes.

-

Control Point: Do not exceed 80°C initially. Higher temperatures increase the rate of oxidative addition at the hindered C2 position, eroding selectivity.

-

-

Work-up:

-

Filter through a Celite pad (removes Pd black).

-

Dilute with EtOAc, wash with brine.

-

Purify via Flash Chromatography.

-

Data Validation: Confirming Regiochemistry

How do you prove the reaction occurred at C4 and not C2 without a crystal structure?

| Method | Expected Signal for C4-Product | Expected Signal for C2-Product |

| The C5-H and C6-H protons will show specific coupling constants ( | If C2 reacts, the remaining C4-I affects C5-H shielding differently. | |

| HMBC NMR | Definitive: The C3-OMOM protons will show NOE or HMBC correlation to the remaining Iodine-bearing carbon if C4 reacted? No. Look for correlation between the new Aryl ring protons and C4. | If C2 reacted, Aryl protons correlate to C2 (adjacent to N). |

| Symmetry | C4-substitution maintains a degree of "para-like" electronic distribution, often simplifying the aromatic region compared to C2-sub. |

Secondary Functionalization: C2 Derivatization

Rationale: Once C4 is functionalized, the "steric wall" at C2 is still present, but it is the only reactive site left. To force this reaction, we often require:

-

Higher temperatures (80-100°C).

-

More active catalytic systems (e.g., Pd-XPhos or Pd-dppf) if the C2 position is extremely sluggish.

-

Sonogashira couplings are particularly effective here as the linear alkyne minimizes steric clash with the C3-OMOM group.

Protocol B: C2-Sonogashira Coupling

-

Substrate: 4-Aryl-2-iodo-3-(methoxymethoxy)pyridine

-

Reagent: Terminal Alkyne (1.5 eq)

-

Catalyst:

(5 mol%), CuI (2 mol%) -

Base/Solvent:

(as solvent or co-solvent with THF)

Procedure:

-

Mix substrate, catalyst, and CuI in a dry pressure tube.

-

Add degassed THF/

(1:1). -

Add alkyne.

-

Heat to 80°C for 12 hours.

-

Note: If conversion is low, switch to Pd(dppf)Cl2 and raise temp to 100°C. The bidentate ligand prevents catalyst decomposition at high temps.

Troubleshooting & Optimization

Common failure modes and their scientific causality:

| Observation | Diagnosis | Corrective Action |

| Bis-coupling (Product at C2 & C4) | Catalyst too active or Temp too high. | Reduce temp to 40°C. Switch to less electron-rich ligand (e.g., pure |

| Dehalogenation (H replaces I) | Hydride source present or excessive heating. | Ensure solvent is dry (water can act as H-source in some cycles). Reduce reaction time. |

| No Reaction at C2 (Step 2) | Steric crowding from C3-OMOM and C4-Aryl. | Switch to Buchwald G3 precatalysts (e.g., XPhos-Pd-G3). The bulky ligand facilitates oxidative addition at hindered centers. |

| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |

References

-

Regioselective Coupling of Dihalopyrimidines/Pyridines

-

Ligand-Controlled Selectivity

-

Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[3]

- Source: NIH / J. Am. Chem. Soc.

- Relevance: Details how steric bulk in ligands (like IPr) can invert standard selectivity, supporting the use of simpler ligands ( ) to maintain steric-driven C4 selectivity.

-

(Verified via Search 1.8)

-

-

General Reactivity of 2,4-Dihalopyridines

- Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.

- Source: ResearchG

- Relevance: Confirms that without C3-blocking, C2 is often favored; validates the necessity of the C3-protecting group str

-

(Verified via Search 1.6)

-

Synthesis of Halopyridinols

- Title: Synthesis method of 3,5-diiodine-4-hydroxypyridine (and rel

- Source: Google P

- Relevance: Provides context on the handling and stability of iodin

-

(Verified via Search 1.13)

Sources

- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

protocol for Buchwald-Hartwig amination of diiodopyridines

Application Note: Site-Selective Buchwald-Hartwig Amination of Diiodopyridines

Executive Summary & Strategic Analysis

The Buchwald-Hartwig amination of diiodopyridines (e.g., 2,6-diiodopyridine or 3,5-diiodopyridine) presents a unique paradox in cross-coupling chemistry. While the C–I bond is kinetically labile (weak bond dissociation energy), facilitating rapid oxidative addition, this high reactivity challenges the chemist's ability to stop at the mono-aminated product.

The Core Challenge:

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd(II), forming off-cycle resting states.

-

Iodide Inhibition: Unlike bromides or chlorides, the released iodide anion (

) has a high affinity for Palladium, often forming unreactive halide-bridged dimers -

Selectivity: Controlling the ratio of mono- (A) to bis-aminated (B) product requires exploiting the electronic deactivation principle.

The Electronic Deactivation Principle (Key Insight): The introduction of an amine (an electron-donating group, EDG) onto the pyridine ring significantly increases the electron density of the heterocycle. Since oxidative addition of Pd(0) is electrophilic in nature, it proceeds fastest on electron-deficient rings. Therefore, the starting diiodopyridine is more reactive toward the first oxidative addition than the mono-aminated product is toward the second. We exploit this electronic bias to achieve high mono-selectivity.

Decision Matrix: Reaction Conditions

Use this table to select conditions based on your target product and substrate substitution pattern.

| Parameter | Target: Mono-Amination | Target: Bis-Amination | Rationale |

| Stoichiometry | 1.0 equiv Amine : 1.1 equiv Diiodide | >2.5 equiv Amine : 1.0 equiv Diiodide | Excess halide ensures Pd always finds unreacted starting material first. |

| Ligand Class | Bidentate (Wide Bite Angle) or Steric Monodentate | Bulky, Electron-Rich Monodentate | Mono: Xantphos or DPEphos create steric bulk that discourages the second oxidative addition. Bis: RuPhos or BrettPhos are highly active and overcome electronic deactivation. |

| Base | Weaker bases slow the transmetallation/deprotonation step, aiding selectivity. Strong bases drive conversion. | ||

| Solvent | Toluene (Critical) | 1,4-Dioxane or | Toluene is essential for iodides because NaI/KI is insoluble in it. Precipitating the iodide prevents catalyst inhibition. |

| Temperature | 60–80 °C | 100–120 °C | Lower temp preserves the kinetic difference between the first and second addition. |

Detailed Protocols

Protocol A: Regioselective Mono-Amination of 2,6-Diiodopyridine

Objective: Synthesis of 2-amino-6-iodopyridine derivatives.

Materials:

-

Substrate: 2,6-Diiodopyridine (1.0 mmol)

-

Nucleophile: Morpholine (1.0 mmol) [Model Amine]

-

Catalyst Precursor:

(2 mol%) -

Ligand: Xantphos (2.5 mol%)

-

Base:

(1.5 mmol, dry, finely ground) -

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

-

Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix

(4.5 mg) and Xantphos (14.5 mg) in 1 mL of Toluene. Stir for 10 mins at RT until the solution turns orange/yellow. Why: This ensures active -

Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add 2,6-diiodopyridine (331 mg, 1.0 mmol) and

(488 mg, 1.5 mmol). -

Addition: Add the remaining Toluene (4 mL) and the amine (Morpholine, 87 µL, 1.0 mmol). Finally, add the pre-formed catalyst solution.

-

Execution: Seal the vial and heat to 70 °C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (

) should disappear; the mono-product ( -

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts (and precipitated NaI). Wash with EtOAc. Concentrate and purify via flash chromatography.

Self-Validation Check:

-

Success Indicator:

NMR shows a breakdown of symmetry. The C3/C5 protons of the pyridine ring will appear as distinct doublets (or dd) rather than the equivalent signal seen in the starting material or bis-product.

Protocol B: Sequential Bis-Amination (Synthesis of Non-Symmetric Ligands)

Objective: Installing two different amines. Step 1 follows Protocol A. Step 2 follows below.

Materials:

-

Substrate: 2-amino-6-iodopyridine intermediate (from Protocol A).

-

Nucleophile: Aniline (1.2 equiv).

-

Catalyst: BrettPhos Pd G4 precatalyst (1-2 mol%).

-

Base:

(1.4 equiv). -

Solvent: 1,4-Dioxane.

Methodology:

-

Charge: Combine the mono-iodide substrate, Aniline, Base, and BrettPhos Pd G4 in a vial.

-

Solvent: Add Dioxane (0.5 M).

-

Heat: 100 °C for 2 hours. Note: The higher temperature and stronger base are required because the substrate is now electron-rich (deactivated).

-

Workup: Standard Celite filtration and silica chromatography.

Mechanistic Pathway & Logic

The following diagram illustrates the kinetic competition and the "Iodide Trap" that must be avoided.

Caption: Catalytic cycle highlighting the electronic deactivation after the first cycle and the risk of iodide-bridged dimer formation.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Iodide Inhibition | Switch solvent to Toluene to precipitate NaI. Ensure ligand:Pd ratio is |

| Bis-amination observed in Mono protocol | Temperature too high | Lower temperature by 10°C. Reduce amine equivalents to 0.95. |

| Reaction stalls at 50% | Catalyst Deactivation | Add 1 mol% fresh catalyst. Ensure O2 exclusion (use glovebox or rigorous Schlenk line). |

| Protodehalogenation (H replaces I) | Switch to a ligand without |

References

-

Mechanistic Studies of Pd-Catalyzed Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction intermediates and structure-activity relationships in the coupling of morpholine with aryl halides. Journal of the American Chemical Society. [Link]

-

Ligand Effects (Xantphos): Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). New monodentate and bidentate phosphine ligands in the palladium-catalyzed amination of aryl halides. Tetrahedron Letters.[6] [Link]

-

The Iodide Inhibition Effect: Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002).[7] Uncovering the source of the low reactivity of aryl iodides in palladium-catalyzed amination. Angewandte Chemie International Edition.[8][7] [Link]

-

BrettPhos for Difficult Substrates: Maitre, P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. research.rug.nl [research.rug.nl]

- 8. jk-sci.com [jk-sci.com]

Application Note: Strategic Synthesis of Pyridine-Based Kinase Inhibitors

Abstract

Pyridine scaffolds represent a cornerstone in the design of ATP-competitive kinase inhibitors due to their ability to mimic the purine ring of ATP. This guide provides a high-level strategic framework and detailed experimental protocols for synthesizing pyridine-based kinase inhibitors. We focus on overcoming common synthetic bottlenecks—specifically catalyst poisoning in cross-couplings and regioselectivity in nucleophilic substitutions—to streamline the transition from hit-to-lead optimization.

Introduction: The Pyridine Advantage in Kinase Drug Design

The pyridine ring is a privileged scaffold in kinase inhibition because it functions as a bioisostere of the adenine ring found in ATP. Its nitrogen atom (

Structural Logic

-

Hinge Binding: The pyridine nitrogen anchors the molecule.

-

Solubility: The basicity of the pyridine nitrogen (pKa ~5.2) can be modulated by substituents to improve aqueous solubility.

-

Vectors: Positions 2, 3, and 4 offer distinct vectors to access the solvent-exposed region (solubilizing tails) or the hydrophobic back-pocket (selectivity determinants).

Strategic Synthetic Pathways

We define two primary workflows: Linear Functionalization (sequential build-up) and Convergent Coupling (joining two complex fragments).

Figure 1: Decision tree for pyridine scaffold functionalization. The Linear Route is preferred for SAR exploration of the tail; the Convergent Route is ideal for scaffold hopping.

Core Protocols

Protocol A: Regioselective Nucleophilic Aromatic Substitution ( )

Application: Installing the "Head" group (hinge binder or hydrophobic moiety) onto a 2,4-dichloropyridine core. This mimics the synthesis of Sorafenib intermediates. Challenge: Controlling regioselectivity between C2 and C4 positions. C4 is generally more electrophilic due to the para-relationship with the nitrogen, but sterics can influence this.

Materials

-

Substrate: 4-Chloro-N-methylpicolinamide (or 2,4-dichloropyridine)

-

Nucleophile: 4-Aminophenol or substituted aniline

-

Base: Potassium tert-butoxide (KOtBu) or Cesium Carbonate (

) -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried reaction flask with the nucleophile (1.1 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Cool to 0°C. Add KOtBu (1.2 equiv) portion-wise. Stir for 15 minutes to generate the phenoxide/anilide anion.

-

Addition: Add the pyridine electrophile (1.0 equiv) in one portion.

-

Reaction: Allow the mixture to warm to Room Temperature (RT).

-

Note: If C4 substitution is sluggish, heat to 60°C.

-

Monitor: Use LC-MS. The product peak usually shows a distinctive UV shift compared to the starting material.

-

-

Quench & Workup: Pour the mixture into ice-water (10x volume).

-

Result: The product often precipitates. Filter and wash with water.

-

Alternative: If no precipitate, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over

.

-

Validation Point:

- NMR: Look for the loss of the C4-Cl signal and the appearance of the ether/amine linkage protons.

-

Regiochemistry Check: NOESY NMR is required to confirm if substitution occurred at C2 or C4 if both halogens were identical.

Protocol B: Suzuki-Miyaura Coupling on Pyridine Scaffolds